molecular formula C20H15Cl4NO4 B2627639 (7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 796981-43-6

(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B2627639
CAS No.: 796981-43-6
M. Wt: 475.14
InChI Key: CVXTVRFWIXWMJV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name, (7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate , delineates its dual-component architecture. The parent chromenone system (2H-chromen-2-one) features a benzopyran backbone substituted at position 7 with a methyl group, position 6 with an isopropyl group, and position 4 with a methyl ester linkage. The ester moiety connects to a 3,4,5,6-tetrachloropyridine-2-carboxylate group, introducing four chlorine atoms and a carboxylate ester at the pyridine ring’s 2-position.

Molecular Formula : C₂₀H₁₅Cl₄NO₄
Molecular Weight : 475.15 g/mol.

The chromenone core adopts a planar structure stabilized by conjugation between the aromatic benzene ring and the pyrone carbonyl group. The isopropyl substituent at position 6 introduces steric bulk, influencing the molecule’s overall topology. The tetrachloropyridine moiety, with its electron-withdrawing chlorine atoms, enhances the ester group’s electrophilic character, potentially affecting reactivity and intermolecular interactions.

Properties

IUPAC Name

(7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl4NO4/c1-8(2)11-6-12-10(5-14(26)29-13(12)4-9(11)3)7-28-20(27)18-16(22)15(21)17(23)19(24)25-18/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXTVRFWIXWMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C19H19Cl4N2O5C_{19}H_{19}Cl_4N_2O_5. It consists of a chromen-4-yl moiety linked to a tetrachloropyridine derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For example, related chromen derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A2780 (ovarian cancer) .

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of chromen derivatives:

  • Cell Lines Tested : HeLa, A2780, and HT-29.
  • Findings : The most potent compound demonstrated an IC50 of approximately 10 µM against A2780 cells, indicating strong antiproliferative activity .

The proposed mechanisms for the biological activity of this class of compounds include:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in tumor cells.
  • Oxidative Stress : Increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis .

Antimicrobial Activity

Preliminary studies suggest that related compounds may possess antimicrobial properties. For instance, tetrachloropyridine derivatives have been evaluated for their efficacy against various bacterial strains, showing moderate inhibitory effects .

Toxicological Profile

The safety profile of This compound has been assessed through animal studies. The no-observable-adverse-effect level (NOAEL) was determined to be 150 mg/kg/day in male rats with no significant histopathological changes noted at this dosage .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityIC50 ~10 µM against A2780 cells
Apoptosis InductionIncreased ROS production leading to cell death
Antimicrobial EffectsModerate inhibition against bacterial strains
Toxicological AssessmentNOAEL at 150 mg/kg/day; no significant changes

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual heterocyclic system (coumarin + tetrachloropyridine). Below is a comparison with structurally related compounds:

Compound Molecular Formula Key Functional Groups Notable Features
Target Compound C₂₁H₁₇Cl₄NO₅ Coumarin, tetrachloropyridine, ester High halogen content (Cl₄), isopropyl substituent, lipophilic
8-O-Acetylshanzhiside Methyl Ester () C₂₂H₃₂O₁₂ Cyclopenta[c]pyran, acetyloxy, glycosidic linkage Polar glycoside, multiple hydroxyl groups, used in pharmacological research
Tetrahydrofurfuryl Acrylate () C₈H₁₂O₃ Acrylate ester, tetrahydrofurfuryl alkoxy Low molecular weight, metabolizes to tetrahydrofurfuryl alcohol, industrial uses
(Synthesized compound in ) C₄₇H₆₂N₃O₇PSSi Pyrimidine, terpene-thioether, silyl-protected Complex protective groups (TBDMS, trityl), nucleotide analog synthesis

Key Observations :

  • Lipophilicity : The isopropyl and methyl groups on the coumarin ring increase hydrophobicity relative to polar derivatives like 8-O-acetylshanzhiside methyl ester .
Physicochemical Properties (Inferred)
Property Target Compound 8-O-Acetylshanzhiside Methyl Ester Tetrahydrofurfuryl Acrylate
Physical State Likely crystalline solid (analogous to ) Powder Liquid (low MW ester)
Solubility Low water solubility (high Cl content) Moderate in polar solvents (glycoside) Miscible in organic solvents
Stability Hydrolytically stable (aromatic Cl) Sensitive to hydrolysis (acetyl group) Polymerizes readily (acrylate group)

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